molecular formula C10H9NO B083477 3-Methylisoquinoline 2-oxide CAS No. 14548-00-6

3-Methylisoquinoline 2-oxide

Cat. No.: B083477
CAS No.: 14548-00-6
M. Wt: 159.18 g/mol
InChI Key: BTEXQKZNRLDUMG-UHFFFAOYSA-N
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Description

3-Methylisoquinoline 2-oxide is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines. The N-oxide form of 3-Methylisoquinoline is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the isoquinoline ring, which significantly alters its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoquinoline 2-oxide can be achieved through various methods. One common approach involves the oxidation of 3-Methylisoquinoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the N-oxide product with high selectivity .

Another method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under simple and mild conditions without the need for organic solvents, additives, or ligands .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinoline 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction of the N-oxide group can regenerate the parent 3-Methylisoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper catalysts for cyclization reactions.

Major Products Formed

Scientific Research Applications

3-Methylisoquinoline 2-oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline 2-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Methylisoquinoline 2-oxide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Methylisoquinoline 2-oxide, also known as 3-Methylisoquinoline N-oxide, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula C10H9NOC_{10}H_9NO and is categorized under isoquinoline derivatives. Its structure features a methyl group at the 3-position and an N-oxide functional group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study showed that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, specifically increasing the Bax/Bcl-2 ratio, which is pivotal in promoting cell death .

Cell Line IC50 (μM) Mechanism
MGC-8035.1Topoisomerase I inhibition
HGC-277.6Induction of apoptosis

Antimicrobial Activity

This compound has also demonstrated antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways critical for bacterial survival .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives are well-documented. Specifically, studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to scavenge free radicals and modulate inflammatory responses in neural tissues .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic factors.
  • Antioxidant Properties : By neutralizing free radicals, it helps mitigate oxidative damage in cells.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • A study conducted on gastric cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration capabilities .
  • Another investigation focused on its antibacterial effects reported effective inhibition against resistant strains of bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Properties

IUPAC Name

3-methyl-2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXQKZNRLDUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343244
Record name 3-Methylisoquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-00-6
Record name 3-Methylisoquinoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylisoquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLISOQUINOLIN-2-IUM-2-OLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3R86GGQ6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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